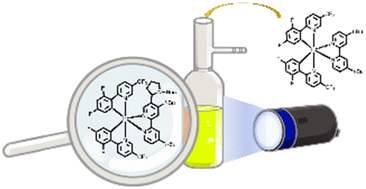Towards catalytic redox-active iridium polypyridyl complex by in situ photosubstitution†
Catalysis Science & Technology Pub Date: 2023-10-10 DOI: 10.1039/D3CY00942D
Abstract
In this study, we show that the hydrodehalogenation of reductively inert aryl halides is facilitated by the heteroleptic Ir(III) complex [Ir(dF(CF3)ppy)2(dtbbpy)]+ (1) in the presence of N-(tert-butoxycarbonyl)-proline and cesium carbonate under irradiation with blue light. We observed in situ modification of 1 to yield intact (Ir-int) and degraded (Ir-deg) complexes. Ir-int complexes are formed through the functionalization of both the C^N and N^N ligands with α-amino radicals, formed via single-electron-oxidation of cesium carboxylate salt (N-Boc-Pro-OCs) derived from N-(tert-butoxycarbonyl)-proline by the photoexcited Ir complex. In this functionalization, electron-withdrawing fluorine atoms on the dF(CF3)ppy ligands are substituted. The destabilization of the HOMO of the structurally modified Ir-int results in a bathochromic shift of both the excited triplet state absorption and phosphorescence bands when compared to pristine 1. In the presence of excess N-Boc-Pro-OCs, the free Ir-int undergo rapid quenching via excited-state charge-transfer complex formation. The Ir-int˙−, after radical ion separation, are responsible for the hydrodehalogenation reaction of aryl halides.


Recommended Literature
- [1] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [2] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [3] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [4] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [5] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [6] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [7] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [8] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [9] Photolysis of phenacylsulphonium salts
- [10] β-Phenylethylamines and the isoquinoline alkaloids

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 14651-42-4
-
CAS no.: 1718-53-2









